3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1783613-25-1
VCID: VC6075457
InChI: InChI=1S/C5H5Cl3N2O2/c1-11-2-3-9-4(12-10-3)5(6,7)8/h2H2,1H3
SMILES: COCC1=NOC(=N1)C(Cl)(Cl)Cl
Molecular Formula: C5H5Cl3N2O2
Molecular Weight: 231.46

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole

CAS No.: 1783613-25-1

Cat. No.: VC6075457

Molecular Formula: C5H5Cl3N2O2

Molecular Weight: 231.46

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole - 1783613-25-1

Specification

CAS No. 1783613-25-1
Molecular Formula C5H5Cl3N2O2
Molecular Weight 231.46
IUPAC Name 3-(methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C5H5Cl3N2O2/c1-11-2-3-9-4(12-10-3)5(6,7)8/h2H2,1H3
Standard InChI Key XVMWVDAILDQEAT-UHFFFAOYSA-N
SMILES COCC1=NOC(=N1)C(Cl)(Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1,2,4-oxadiazole ring, a heterocycle containing one oxygen and two nitrogen atoms. Position 3 is occupied by a methoxymethyl group (-CH2OCH3), while position 5 features a trichloromethyl group (-CCl3). This arrangement creates a polar molecule with a dipole moment influenced by the electron-withdrawing trichloromethyl group and the electron-donating methoxymethyl substituent.

Physical Properties

Key physicochemical parameters inferred from analogous oxadiazoles include:

PropertyValue/DescriptionSource
Boiling Point~54°C at 5 mm Hg (analog)Patent
SolubilityModerate in polar aprotic solventsPatent
Molecular Weight248.5 g/mol (calculated)-
StabilityStable under inert conditions-

The trichloromethyl group’s steric bulk may reduce crystalline packing efficiency, leading to lower melting points compared to non-halogenated analogs.

Synthetic Methodologies

Cyclization of Amidoximes and Acylating Agents

A common route involves reacting substituted amidoximes with trichloroacetic anhydride. For example, propionamidoxime reacts with trichloroacetic anhydride at 130–140°C to yield 3-methyl-5-trichloromethyl-1,2,4-oxadiazole in 70% yield . Adapting this method, methoxymethyl-substituted amidoximes could theoretically produce the target compound under similar conditions.

Table 1: Representative Synthesis Conditions for Analogous Oxadiazoles

Starting MaterialReagentTemperature (°C)Yield (%)Product
PropionamidoximeTrichloroacetic anhydride130–140703-Methyl-5-trichloromethyl-1,2,4-oxadiazole
PivalamidoximeTrichloroacetic anhydride130–140-3-(t-Butyl)-5-trichloromethyl-1,2,4-oxadiazole

Alternative Pathways

The patent describes fusion methods involving amidoxime salts and amides at elevated temperatures (150–200°C) . For instance, acetamidoxime and trichloroacetamide react to form 3-methyl-5-trichloromethyl-1,2,4-oxadiazole. This approach may require optimization for methoxymethyl-substituted precursors.

Reactivity and Functionalization

Electrophilic Substitution

The trichloromethyl group directs electrophiles to the ortho and para positions of the oxadiazole ring. Halogenation or nitration reactions could occur at these sites, though no experimental data exist for the specific compound.

Nucleophilic Displacement

The methoxymethyl group’s ether linkage is susceptible to cleavage under acidic or reductive conditions. For example, treatment with HI may yield a hydroxymethyl derivative, while LiAlH4 could reduce it to a methyl group.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Trichloromethyl-Substituted Oxadiazoles

CompoundSubstituent (Position 3)Boiling Point (°C)Key Application
3-Methyl-5-trichloromethyl-1,2,4-oxadiazoleMethyl54 (5 mm Hg)Synthetic intermediate
3-(t-Butyl)-5-trichloromethyl-1,2,4-oxadiazolet-Butyl-Not reported
Target CompoundMethoxymethyl-Hypothesized pharmaceuticals

The methoxymethyl group’s ether functionality enhances solubility relative to alkyl substituents, potentially improving bioavailability in drug candidates.

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